![molecular formula C9H19NO3S B13800467 [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate typically involves the reaction of 1-ethylpiperidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically obtained in high purity through a combination of distillation and crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the methanesulfonate group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed in solvents like acetonitrile or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used. These reactions are typically carried out in ether or tetrahydrofuran (THF) under an inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are the substituted piperidine derivatives, where the methanesulfonate group is replaced by the nucleophile.
Oxidation Reactions: The major products are the N-oxides or other oxidized derivatives of the piperidine ring.
Reduction Reactions: The major products are the reduced piperidine derivatives without the methanesulfonate group.
Aplicaciones Científicas De Investigación
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonate group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the target molecule. This interaction can lead to the modulation of the target’s activity, resulting in various biological effects.
Comparación Con Compuestos Similares
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate can be compared with other similar compounds, such as:
[(3S)-1-ethylpiperidin-3-yl]methyl chloride: This compound has a chloride group instead of a methanesulfonate group, which affects its reactivity and applications.
[(3S)-1-ethylpiperidin-3-yl]methyl acetate:
[(3S)-1-ethylpiperidin-3-yl]methyl sulfate: This compound has a sulfate group, which can lead to different reactivity and applications compared to the methanesulfonate derivative.
The uniqueness of this compound lies in its specific reactivity and the ability to act as a versatile intermediate in various chemical reactions.
Propiedades
Fórmula molecular |
C9H19NO3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate |
InChI |
InChI=1S/C9H19NO3S/c1-3-10-6-4-5-9(7-10)8-13-14(2,11)12/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
KCRBWFYQHSGFKB-VIFPVBQESA-N |
SMILES isomérico |
CCN1CCC[C@@H](C1)COS(=O)(=O)C |
SMILES canónico |
CCN1CCCC(C1)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


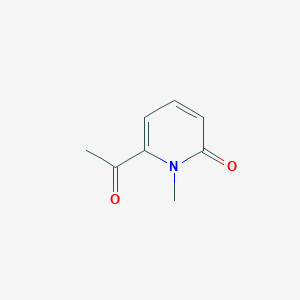
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
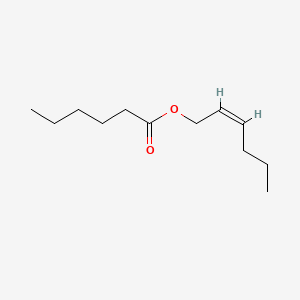

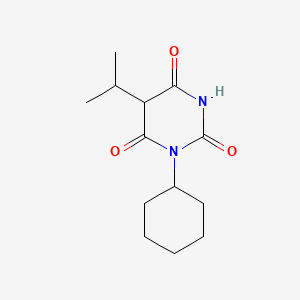
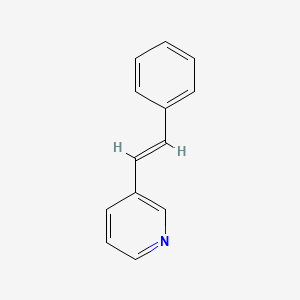
![2-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13800438.png)
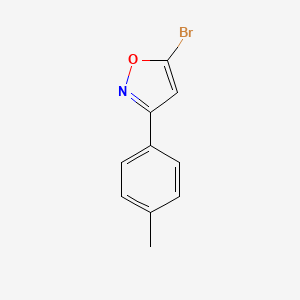
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
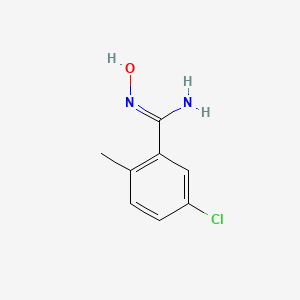
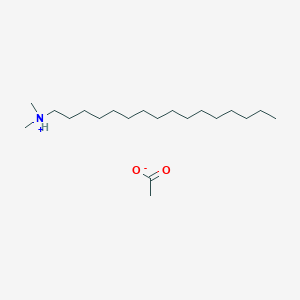
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)
![Octadecanamide, N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]-](/img/structure/B13800463.png)

